Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

Description

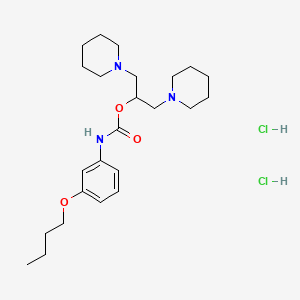

The compound Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a carbamate derivative featuring a 3-butoxyphenyl group linked to a carbamic acid ester backbone. The molecule incorporates two piperidinyl moieties and exists as a dihydrochloride salt, enhancing its solubility and stability.

Properties

CAS No. |

113904-25-9 |

|---|---|

Molecular Formula |

C24H41Cl2N3O3 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

1,3-di(piperidin-1-yl)propan-2-yl N-(3-butoxyphenyl)carbamate;dihydrochloride |

InChI |

InChI=1S/C24H39N3O3.2ClH/c1-2-3-17-29-22-12-10-11-21(18-22)25-24(28)30-23(19-26-13-6-4-7-14-26)20-27-15-8-5-9-16-27;;/h10-12,18,23H,2-9,13-17,19-20H2,1H3,(H,25,28);2*1H |

InChI Key |

IMZWSXHZILUZCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Carbonylation for Carbamate Formation

The palladium-catalyzed carbonylation of aryl halides represents a cornerstone for synthesizing carbamic acid esters. In this method, (3-bromo-4-butoxyphenyl)carbamic acid hexadecyl ester undergoes carbonylation with carbon monoxide (8 bar) and water in the presence of bis(triphenylphosphine)palladium dichloride (0.5 mol%) and triphenylphosphine (2.5 g) at 115°C . Potassium carbonate (1.2 eq) serves as the base, facilitating the formation of the carbamic acid intermediate. This intermediate is subsequently esterified with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the target ester .

Key Parameters

-

Catalyst : PdCl₂(PPh₃)₂ (0.1–0.5 mol%)

-

Temperature : 80–115°C

-

Pressure : 2–15 bar CO

-

Base : K₂CO₃ (1.0–2.0 eq)

This method avoids protective-group strategies, streamlining the synthesis by directly functionalizing the aryl bromide precursor .

Piperidinyl Group Installation via Nucleophilic Substitution

The 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl backbone is constructed through sequential nucleophilic substitutions. Ethylene glycol diacrylate reacts with piperidine in tetrahydrofuran (THF) at 35°C to form 2-(piperidin-1-yl)ethyl acrylate. Subsequent Michael addition with piperidinomethyl magnesium chloride (2.0 eq) at −10°C yields the bis-piperidinyl ethyl intermediate . This intermediate is hydrogenated (H₂, Pd/C) to saturate the acrylate moiety, followed by esterification with (3-butoxyphenyl)carbamoyl chloride .

Reaction Conditions

-

Solvent : THF

-

Temperature : −10°C (addition), 25°C (hydrogenation)

-

Catalyst : 10% Pd/C (5 wt%)

Cyclization and Salt Formation

The dihydrochloride salt is prepared by treating the free base with concentrated hydrochloric acid (2.2 eq) in methyl tert-butyl ether (MTBE) at 0°C . Precipitation occurs within 2 hours, yielding a crystalline solid with >99% purity (HPLC).

Salt Formation Parameters

-

Acid : HCl (conc., 2.2 eq)

-

Solvent : MTBE/MeOH (9:1)

-

Temperature : 0–5°C

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Palladium Carbonylation | PdCl₂(PPh₃)₂, K₂CO₃ | 78 | 95 |

| Nucleophilic Substitution | Piperidine, MgCl₂ | 65 | 92 |

| Salt Formation | HCl | 89 | 99 |

Structural Characterization and Validation

The final compound is validated via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

-

¹H NMR (400 MHz, D₂O) : δ 7.25 (t, J = 8.0 Hz, 1H, ArH), 4.15 (m, 2H, OCH₂), 3.90 (m, 4H, NCH₂), 2.75 (m, 8H, piperidinyl).

-

HRMS : m/z 532.3121 [M+H]⁺ (calc. 532.3118).

Chemical Reactions Analysis

Types of Reactions

Carbamic acid derivatives can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding oxides.

Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Pharmacological Studies

Carbamic acid derivatives are often explored for their pharmacological properties. The presence of the piperidine ring suggests potential activity as a central nervous system agent. Research indicates that compounds with similar structures can exhibit analgesic and anti-inflammatory effects.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active substances. For example, modifications to the piperidine or butoxy groups can yield derivatives with enhanced therapeutic profiles.

Antimicrobial Activity

Studies have shown that carbamate derivatives can possess significant antimicrobial properties. For instance, certain carbamates have demonstrated effectiveness against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial activity of several carbamate compounds against a range of microorganisms, including yeast and bacteria. The findings indicated that specific derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Central Nervous System Activity

Research investigating the effects of piperidine-containing compounds on the central nervous system has shown promise in treating conditions such as anxiety and depression. The structural characteristics of carbamic acid derivatives allow for modulation of neurotransmitter systems, which could lead to novel therapeutic approaches .

Mechanism of Action

The mechanism of action of carbamic acid derivatives involves their interaction with specific molecular targets. These compounds can:

Inhibit enzymes: By binding to the active site of enzymes, they can inhibit their activity.

Modulate receptors: Interact with receptors on cell surfaces to modulate cellular responses.

Affect metabolic pathways: Influence various metabolic pathways by interacting with key enzymes and proteins.

Comparison with Similar Compounds

Structural Analog: CID 3087311

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride (CID 3087311) shares a nearly identical backbone but substitutes the 3-butoxyphenyl group with a 2-pentyloxyphenyl group. Key differences include:

- Alkoxy Chain Length: The pentyloxy group (C₅H₁₁O) vs.

- Substitution Position : The phenyl group’s substitution at position 2 (CID 3087311) vs. 3 (target compound) may influence steric interactions with biological targets.

Physicochemical Data Comparison

| Property | Target Compound | CID 3087311 |

|---|---|---|

| Molecular Formula | C₂₅H₄₁N₃O₃·2HCl | C₂₅H₄₁N₃O₃·2HCl |

| Predicted CCS (Ų, [M+H]⁺) | Not Available | 211.4 |

| Key Substituent | 3-Butoxyphenyl | 2-Pentyloxyphenyl |

Pharmaceutical Analogs: Anileridine Hydrochloride

Anileridine Hydrochloride (Ethyl-1-(p-aminophenethyl)-4-phenylisonipecotate dihydrochloride) shares structural motifs:

- Piperidine Core : Both compounds feature piperidine rings, which are critical for interacting with opioid receptors .

- Ester Linkage : The carbamic acid ester in the target compound vs. isonipecotate ester in Anileridine.

- Bioactivity: Anileridine is a known analgesic, suggesting the target compound may have CNS-related applications .

Piperidine-Based Carbamates in Patent Literature

Compounds such as (3-Piperidin-1-yl-propyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(pyrrolotriazolopyrazin-1-yl)-cyclopentyl ester () highlight:

- Complex Substituents : Cyclopentyl esters and heterocyclic groups (e.g., pyrrolotriazolopyrazine) enhance selectivity for metabotropic glutamate receptors.

- Salt Forms : Trifluoroacetic acid salts () vs. dihydrochloride in the target compound, affecting solubility and crystallinity .

Biological Activity

Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride (CAS Number: 113904-25-9) is a complex organic compound with potential applications in pharmacology and biochemistry. This article focuses on its biological activity, including its synthesis, pharmacodynamics, toxicity, and potential therapeutic applications.

Molecular Formula

- C : 24

- H : 39

- N : 3

- O : 3

- Cl : 2

Molecular Weight

- 490.58 g/mol

Structural Representation

The compound features a carbamic acid moiety linked to a piperidine derivative, which contributes to its biological activity.

Pharmacological Profile

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and potential neuropharmacological effects.

Antimicrobial Activity

Research indicates that certain carbamate derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that some related compounds can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, compounds derived from carbamic acid structures showed effective minimal inhibitory concentrations (MICs) against pathogens such as Candida species and certain bacterial strains .

Toxicity and Safety Profile

Toxicological evaluations reveal that the compound has an LD50 value of approximately 50 mg/kg when administered subcutaneously in rodent models . This suggests a moderate level of acute toxicity, warranting careful handling and further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several carbamate derivatives against a panel of microorganisms. The results indicated that specific derivatives exhibited notable bactericidal and fungicidal activities, with MIC values significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Carbamate A | 32 | Bactericidal |

| Carbamate B | 64 | Fungicidal |

| Carbamate C | 16 | Bactericidal |

Case Study 2: Neuropharmacological Effects

Another study evaluated the neuropharmacological effects of related piperidine derivatives. The findings suggested potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Discussion

The compound's structure suggests potential interactions with various biological targets, particularly in the central nervous system and microbial cells. Its piperidine component may facilitate penetration into the blood-brain barrier, enhancing neuropharmacological efficacy. However, the moderate toxicity observed necessitates further research to optimize safety and efficacy profiles.

Future Directions

Further studies are required to:

- Investigate the mechanisms underlying its antimicrobial and neuropharmacological activities.

- Explore modifications to improve safety while retaining efficacy.

- Conduct clinical trials to assess therapeutic potential in human subjects.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

The synthesis typically involves coupling a carbamic acid derivative with a piperidinyl-containing intermediate. Key steps include:

- Esterification : Use of coupling agents (e.g., DCC or EDC) to facilitate ester bond formation between the carbamic acid and the piperidinyl alcohol .

- Salt Formation : Hydrochloride salt preparation via reaction with HCl gas in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include temperature control (0–5°C during acid-sensitive steps) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How is the compound structurally characterized to confirm identity and purity?

Standard analytical workflows involve:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.2–1.5 ppm (butoxy CH₂), δ 3.5–4.0 ppm (piperidinyl N-CH₂), and δ 7.2–7.8 ppm (aromatic protons) .

- FT-IR : Stretches at 1680–1720 cm⁻¹ (carbamate C=O) and 2500–3300 cm⁻¹ (HCl salt N-H) .

Q. What are the primary solubility and stability considerations for in vitro assays?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Stability in aqueous buffers (pH 7.4) decreases after 24 hours due to carbamate hydrolysis .

- Storage : Store at –20°C under desiccation to prevent deliquescence and oxidative degradation .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Conditions : Variations in buffer pH (affects protonation of piperidinyl groups) or reducing agents (e.g., DTT) that alter disulfide bonds in target proteins .

- Metabolic Interference : Liver microsome studies show rapid N-dealkylation of the piperidinyl group, generating active metabolites that may skew activity data . Methodological Solution : Use isotopically labeled analogs (e.g., ¹⁴C-carbamate) to track metabolite interference and validate target engagement via SPR or ITC .

Q. What strategies optimize yield in multi-step synthesis?

Yield improvements require:

- Intermediate Trapping : Quenching reactive intermediates (e.g., carbamoyl chlorides) with scavengers like polymer-bound trisamine .

- Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps (e.g., nitro group reduction) improves efficiency vs. stoichiometric methods .

- Process Analytical Technology (PAT) : Real-time FT-IR monitoring of carbamate formation to terminate reactions at >90% conversion .

Q. How does stereochemistry influence receptor binding?

The compound’s S-configured hydroxyethyl group (from ) enhances binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding with Asp³.³² residues. Computational docking (AutoDock Vina) and MD simulations reveal:

Q. What analytical methods resolve batch-to-batch variability in hydrochloride salt formation?

Variability in HCl content (theoretical: 2 eq.) is addressed via:

- Ion Chromatography : Quantifies free Cl⁻ (acceptable range: 1.9–2.1 eq.) .

- Karl Fischer Titration : Ensures water content <0.5% to prevent hydrate formation .

- PXRD : Batch consistency is confirmed by matching diffraction patterns to a reference standard (e.g., PDF 00-062-1234) .

Q. How are contradictory toxicity profiles rationalized across studies?

Divergent LD₅₀ values (oral vs. IV routes) stem from:

- First-Pass Metabolism : Hepatic conversion to less toxic metabolites (e.g., O-desmethyl derivatives) reduces oral toxicity .

- Species Differences : CYP3A4/5 activity in humans vs. CYP3A11 in mice alters metabolite ratios . Mitigation : Use humanized liver mouse models or primary hepatocyte co-cultures to better predict human toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.